2-(4-fluorophenoxy)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one
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Overview
Description
The compound 2-(4-fluorophenoxy)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one is a synthetic organic molecule with a complex structure involving a fluorophenoxy group, a triazole ring, and an azabicyclo octane moiety. It is a compound of interest in multiple scientific fields due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenoxy)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one typically involves a multi-step process:
Synthesis of the fluorophenoxy component: Reacting 4-fluorophenol with an appropriate electrophilic reagent to form the fluorophenoxy moiety.
Formation of the triazole ring: Employing click chemistry (azide-alkyne cycloaddition) to introduce the triazole ring.
Construction of the azabicyclo octane framework: Using a bicyclization method to build the azabicyclo[3.2.1]octane skeleton.
Final coupling: Condensing the intermediates via amide or ester formation under suitable conditions (e.g., the use of coupling agents like EDCI or DCC).
Industrial Production Methods
In an industrial setting, the production of this compound might be streamlined to increase efficiency, employing large-scale reactors and optimized reaction conditions to ensure high yield and purity. Advanced techniques like continuous flow chemistry could be applied to reduce reaction time and improve safety.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: The compound can undergo oxidation reactions, especially at the phenoxy or triazole sites, using agents like m-chloroperbenzoic acid (MCPBA).
Reduction: Selective reduction of certain functional groups can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogen atoms can be replaced by nucleophiles in a substitution reaction, particularly at the fluorine site of the phenoxy ring.
Common Reagents and Conditions
Oxidation: MCPBA, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as hydroxide ions or amines.
Major Products
The reactions can yield a variety of products depending on the conditions and reagents used. For example, oxidation may introduce hydroxyl groups, while reduction could result in dehalogenation or hydrogenation of double bonds.
Scientific Research Applications
Chemistry
The compound is studied for its unique chemical properties and reactivity, providing insights into reaction mechanisms and synthetic methodologies.
Biology
In biological research, this compound may serve as a ligand in binding studies, helping to elucidate the function and structure of proteins.
Medicine
Potential medicinal applications include its use as a pharmacophore for drug design, targeting specific receptors or enzymes for therapeutic purposes.
Industry
In the industrial sector, it can be used as an intermediate in the synthesis of more complex molecules or in the development of new materials with desirable properties.
Mechanism of Action
The mechanism by which this compound exerts its effects can involve binding to specific molecular targets, such as enzymes or receptors. The azabicyclo[3.2.1]octane moiety provides a rigid structure that can facilitate high-affinity interactions with biological macromolecules.
Molecular Targets and Pathways
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1-[4-(4-Fluorophenoxy)phenyl]-3-[1H-1,2,3-triazol-1-yl]propan-1-one
2-(4-Fluorophenoxy)-1-[2-(1H-1,2,3-triazol-1-yl)ethyl]ethan-1-one
Uniqueness
The presence of the azabicyclo[3.2.1]octane moiety in 2-(4-fluorophenoxy)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one distinguishes it from similar compounds, offering a unique three-dimensional structure that can enhance its binding affinity and specificity for molecular targets.
This compound has potential as a key player in various scientific and industrial fields, providing a foundation for innovative research and applications. Anything you'd like to explore more on this subject?
Properties
IUPAC Name |
2-(4-fluorophenoxy)-1-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O2/c18-12-1-5-16(6-2-12)24-11-17(23)22-13-3-4-14(22)10-15(9-13)21-8-7-19-20-21/h1-2,5-8,13-15H,3-4,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MECFJPZISZEIQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)COC3=CC=C(C=C3)F)N4C=CN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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